1-(Bromomethyl)-4-fluoro-2-iodobenzene
Description
Contextualization of Multi-Halogenated Aromatic Scaffolds in Organic Synthesis
The presence of multiple halogen atoms on a single aromatic ring creates a versatile platform for sequential and site-selective chemical modifications. Multi-halogenated arenes are particularly valuable in cross-coupling reactions, where different carbon-halogen bonds can be selectively activated based on their relative reactivities. nih.gov This allows for the controlled and stepwise introduction of various substituents, facilitating the synthesis of complex, highly substituted aromatic compounds that would be difficult to access through other means. The distinct electronic and steric environments created by multiple halogens can also be exploited to fine-tune the properties of the final product. nih.gov
The Strategic Role of Bromomethyl Moieties in Synthetic Methodologies
The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as a versatile handle in organic synthesis. It is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity makes bromomethyl-substituted arenes, often referred to as benzyl (B1604629) bromides, powerful reagents for introducing the benzyl group into other molecules. The benzyl group can function as a protecting group or as a key structural component of the target molecule. thieme-connect.comresearchgate.net
Overview of Current Research Trajectories and Potential Applications of 1-(Bromomethyl)-4-fluoro-2-iodobenzene
This compound (CAS Number: 70931-59-8) is a tri-substituted benzene (B151609) derivative that combines the unique features of a bromomethyl group with two different halogen atoms, fluorine and iodine, on the aromatic ring. This specific arrangement of functional groups suggests a high degree of synthetic utility. The presence of iodine, a highly reactive halogen in cross-coupling reactions, alongside a fluorine atom, which can modulate biological activity, and a reactive bromomethyl group, makes this compound a potentially valuable building block in drug discovery and materials science.
Current research involving such multi-functionalized scaffolds is focused on their use as intermediates in the synthesis of complex organic molecules. For instance, a pharmaceutical formulation for a poly-ADP-ribose polymerase (PARP) inhibitor, useful for treating certain types of cancer, incorporates a 4-fluoro-benzyl moiety that could potentially be derived from precursors like this compound. google.com The differential reactivity of the C-I and C-Br bonds, along with the reactivity of the bromomethyl group, allows for a programmed, sequential elaboration of the aromatic core.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 70931-59-8 |
| Molecular Formula | C7H5BrFI |
| Molecular Weight | 314.92 g/mol |
| Appearance | Solid or Semi-solid or liquid |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSKLIWSZVNGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510309 | |
| Record name | 1-(Bromomethyl)-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70931-59-8 | |
| Record name | 1-(Bromomethyl)-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 1 Bromomethyl 4 Fluoro 2 Iodobenzene
Design and Synthesis of Precursor Aromatic Systems
The logical precursor for 1-(Bromomethyl)-4-fluoro-2-iodobenzene is 4-fluoro-2-iodo-1-methylbenzene (also known as 4-fluoro-2-iodotoluene). The design of a synthetic route to this precursor must address the challenge of introducing three different substituents—fluoro, iodo, and methyl groups—onto a benzene (B151609) ring with precise regiochemistry. Several strategies can be envisioned, often starting from commercially available substituted anilines or toluenes.
One common approach begins with a fluorinated starting material, such as 4-fluorotoluene (B1294773). The challenge then becomes the regioselective introduction of the iodine atom at the C-2 position (ortho to the methyl group and meta to the fluorine). Direct iodination of 4-fluorotoluene would likely lead to a mixture of isomers due to the directing effects of the methyl (ortho, para-directing) and fluoro (ortho, para-directing) groups. Therefore, a more controlled, multi-step sequence is often preferred.
An alternative and more regioselective route involves starting with an aniline (B41778) derivative that allows for the introduction of the halogens via diazotization-displacement reactions (Sandmeyer or similar reactions). For instance, starting from 3-fluoro-2-methylaniline, one could introduce the iodo group. The synthesis of 4-fluoro-2-iodotoluene (B81044) can also be achieved from 4-fluoro-2-iodoaniline (B1303420) through diazotization followed by a reaction to introduce the methyl group, although this is a less common transformation.
Regioselective Introduction of Halogen Substituents (Fluoro and Iodo)
Achieving the correct 1,4-fluoro, 2-iodo substitution pattern on the methylbenzene core is the cornerstone of the synthesis. The regioselectivity is dictated by the directing effects of the substituents already present on the ring and the choice of halogenating agents and reaction conditions.
Electrophilic Iodination: If starting with 4-fluorotoluene, direct iodination presents a challenge. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but ortho-, para-directing group. The position ortho to the methyl group (C-2) is sterically hindered and electronically influenced by both groups. To favor iodination at the C-2 position, specific iodinating systems are required. Reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent (like nitric acid or silver salts) can be employed. The reaction conditions must be carefully optimized to maximize the yield of the desired 2-iodo isomer over other potential products.
Diazotization Route: A more reliable method for controlling regiochemistry involves the use of a Sandmeyer-type reaction on a suitably substituted aniline. For example, one could start with 4-fluoro-2-aminotoluene. Diazotization of the amino group with sodium nitrite (B80452) in a strong acid (e.g., sulfuric acid) at low temperatures yields a diazonium salt. Subsequent treatment of this diazonium salt with potassium iodide allows for the clean replacement of the diazonium group with iodine, affording 4-fluoro-2-iodotoluene with high regiochemical purity. This method avoids the formation of isomeric byproducts often encountered in direct electrophilic halogenation. A similar strategy could be employed starting from 2-iodo-4-fluoroaniline, followed by diazotization and subsequent reaction to introduce the methyl group, though this is synthetically more complex.
Below is a table summarizing a potential electrophilic iodination approach:
| Parameter | Conditions | Purpose |
| Starting Material | 4-Fluorotoluene | Provides the methyl and fluoro substituents in the correct para relationship. |
| Iodinating Agent | Iodine (I₂) with an oxidizing agent (e.g., Ag₂SO₄, H₅IO₆) | Generates a potent electrophilic iodine species ("I⁺") required for the substitution reaction. |
| Solvent | Acetic acid, Dichloromethane, or Acetonitrile | Provides a medium for the reaction and can influence reactivity and selectivity. |
| Temperature | 0 °C to room temperature | Controlled temperature to prevent side reactions and decomposition. |
| Catalyst | Strong acid (e.g., H₂SO₄) | May be required to activate the iodinating agent. |
Selective Side-Chain Bromination Reactions on Methyl-Substituted Arenes
Once the precursor 4-fluoro-2-iodotoluene is synthesized, the final step is the selective bromination of the methyl group to form the desired 1-(bromomethyl) product. This transformation is a free-radical halogenation, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.
The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). wikipedia.org NBS is favored over molecular bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic aromatic substitution (ring bromination) and the formation of dibrominated side products. masterorganicchemistry.com
The reaction is typically initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV irradiation). google.com The reaction is carried out in a non-polar solvent, classically carbon tetrachloride (CCl₄), although due to toxicity and environmental concerns, alternative solvents like cyclohexane, acetonitrile, or ethyl acetate (B1210297) are now preferred. google.com
The mechanism proceeds via a radical chain reaction:
Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 4-fluoro-2-iodotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS (or Br₂ generated in situ) to form the product, this compound, and another bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
A key challenge is preventing over-bromination to form 1-(dibromomethyl)-4-fluoro-2-iodobenzene. This can be minimized by careful control of the stoichiometry of NBS (using slightly more than one equivalent) and by ensuring the reaction is stopped once the starting material is consumed.
Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale Synthesis
Optimizing the synthesis of this compound involves fine-tuning the parameters of each step to maximize yield and purity while ensuring safety and cost-effectiveness, both in a laboratory setting and on an industrial scale.
For the precursor synthesis (4-fluoro-2-iodotoluene):
Reagent Stoichiometry: Precise control of the molar ratios of the halogenating agent is crucial to prevent multiple halogenations.
Temperature Control: Low temperatures are often required, especially during diazotization, to prevent the decomposition of the diazonium salt intermediate.
Catalyst Selection and Loading: In electrophilic iodination, the choice and amount of catalyst can significantly impact reaction rate and regioselectivity.
For the side-chain bromination:
Initiator Concentration: The amount of radical initiator must be sufficient to start the reaction but not so high as to cause uncontrolled polymerization or side reactions. Typically, catalytic amounts are used.
Solvent Choice: The solvent should be inert to the radical conditions and have a suitable boiling point for reflux if thermal initiation is used. "Green" solvents are increasingly preferred for industrial applications. rsc.org
Rate of Addition: Slow or portion-wise addition of NBS can help maintain a low concentration of bromine and reduce the formation of the dibrominated byproduct.
Reaction Monitoring: Close monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the optimal reaction time and prevent over-reaction.
For industrial scale-up, continuous flow chemistry offers significant advantages for benzylic bromination. rsc.orgresearchgate.net Flow reactors allow for precise control over reaction temperature, residence time, and stoichiometry. rsc.org Photochemical flow reactors, in particular, provide efficient and uniform irradiation, leading to higher yields, better selectivity, and improved safety compared to large-scale batch reactions. rsc.org The use of in-situ generated bromine from sources like NaBrO₃/HBr in a flow system can also enhance safety and process efficiency. rsc.org
The following table outlines typical parameters for the optimization of the benzylic bromination step:
| Parameter | Laboratory Scale Conditions | Industrial Scale Considerations |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS or continuous feed of Br₂ |
| Initiation | AIBN or Benzoyl Peroxide (thermal), UV lamp (photochemical) | Photochemical (LEDs in flow reactor for safety and efficiency) |
| Solvent | Cyclohexane, Acetonitrile | Greener solvents, or solvent-free conditions in a flow process. rsc.org |
| Temperature | Reflux temperature of the solvent (e.g., ~80 °C for cyclohexane) | Optimized temperature profile in a flow reactor for maximum selectivity. rsc.org |
| Work-up | Filtration of succinimide (B58015), solvent evaporation, chromatography | Aqueous wash, phase separation, distillation. |
| Yield | Typically 70-90% (unoptimized) | >90% with optimized flow conditions. |
Considerations for Purity and Scalability in Synthetic Protocols
Purity: The primary impurity in the final product is often the dibrominated analog, 1-(dibromomethyl)-4-fluoro-2-iodobenzene. Its formation is favored by prolonged reaction times or an excess of NBS. Unreacted starting material, 4-fluoro-2-iodotoluene, may also be present if the reaction is incomplete. Purification is typically achieved by recrystallization (if the product is a solid at room temperature) or column chromatography on silica (B1680970) gel for laboratory-scale preparations. researchgate.net For industrial quantities, fractional distillation under reduced pressure is a more viable method, provided there is a sufficient difference in boiling points between the desired product and impurities. Washing the crude product with a reducing agent solution (e.g., sodium bisulfite) can remove any residual bromine.
Scalability: When moving from a laboratory to an industrial scale, several factors must be considered:
Safety: Benzylic bromides are lachrymatory and alkylating agents, requiring careful handling in well-ventilated areas. The use of highly toxic solvents like carbon tetrachloride is not viable for large-scale production. Free-radical reactions can be highly exothermic, and efficient heat management is critical to prevent runaway reactions. Continuous flow reactors provide a significant advantage in managing heat dissipation due to their high surface-area-to-volume ratio. rsc.org
Waste Management: The disposal of byproducts (e.g., succinimide from NBS) and solvents must be handled in an environmentally responsible manner. Atom-economical routes are always preferred.
Equipment: The transition from glassware to large-scale reactors (glass-lined or stainless steel) requires re-optimization of parameters such as stirring efficiency and heat transfer. The corrosive nature of HBr, a byproduct of the bromination, must also be considered in the choice of reactor materials.
Chemical Reactivity and Transformative Chemistry of 1 Bromomethyl 4 Fluoro 2 Iodobenzene
Reactions Involving the Bromomethyl Functional Group
The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring behaves as a reactive benzylic halide. The carbon-bromine bond is polarized, and the carbon atom is susceptible to attack by nucleophiles. Furthermore, the stability of a potential benzylic radical or carbocation intermediate enhances its reactivity in a variety of transformations.
The primary benzylic bromide in 1-(Bromomethyl)-4-fluoro-2-iodobenzene is an excellent substrate for nucleophilic substitution reactions, proceeding readily through an Sₙ2 mechanism. This reactivity allows for the straightforward introduction of a wide array of functional groups. The benzylic position is significantly more reactive towards nucleophiles than the unactivated aryl halide positions. ck12.orgstackexchange.com
A key example demonstrating this chemoselectivity is the reaction of the closely related compound, 1-(bromomethyl)-4-iodobenzene, with sodium azide (B81097) (NaN₃). In a tandem reaction, the bromomethyl group undergoes nucleophilic substitution to form an azidomethyl group, while the aryl iodide remains intact for a subsequent Sonogashira coupling. nih.gov This highlights the ability to selectively target the benzylic position with nucleophiles without disturbing the aryl iodide. A variety of other nucleophiles can be employed to generate diverse derivatives.
Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Position
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) |
| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ (Methoxymethyl) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh (Phenylthiomethyl) |
| Amine | Ammonia (NH₃) | -CH₂NH₂ (Aminomethyl) |
These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 pathway.
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN) or UV light, generating a stabilized benzylic radical. This benzylic radical is resonance-stabilized by the adjacent aromatic ring, making it a viable intermediate in various radical-mediated processes.
While specific radical reactions involving this compound are not extensively documented, its structure lends itself to classical radical transformations. For example, it could participate in atom transfer radical polymerization (ATRP) as an initiator or undergo radical-mediated coupling reactions. The synthetic utility of such reactions would lie in the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position under conditions orthogonal to ionic or organometallic pathways.
The bromomethyl group can be used to prepare organometallic reagents. The traditional method involves reacting the organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form a Grignard reagent. wikipedia.orgadichemistry.com
Reaction: Ar-CH₂Br + Mg → Ar-CH₂MgBr (where Ar = 4-fluoro-2-iodophenyl)
However, a significant challenge in preparing the Grignard reagent from this compound is the presence of the aryl iodide. Aryl iodides can also react with magnesium to form Grignard reagents. This creates a competitive situation where a mixture of organometallic species could be formed. The relative rates of formation would depend on reaction conditions such as the activation method for the magnesium and the solvent used. researchgate.net In contrast, the carbon-fluorine bond is generally unreactive toward magnesium under these conditions. nih.gov The formation of organolithium reagents via reaction with lithium metal would face similar challenges of chemoselectivity.
Transformations at the Aryl Halide Positions (Fluoro and Iodo)
The benzene ring of this compound features two different halogen substituents, iodine and fluorine, with vastly different reactivities in the context of transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. ossila.com Consequently, the carbon-iodine bond is the most reactive site for oxidative addition to a low-valent metal center (like Pd(0)), while the carbon-fluorine bond is exceptionally stable and typically unreactive under standard cross-coupling conditions. libretexts.org This reactivity difference allows for highly selective functionalization at the C-2 position.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations, reacting selectively at the C-I bond.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly tolerant of other functional groups, and under appropriate conditions, the bromomethyl and fluoro groups would remain untouched. Research on substrates containing both aryl halides and benzylic bromides indicates that selective coupling at the aryl halide position is readily achievable. nih.govresearchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net A study on the closely analogous 1-(bromomethyl)-4-iodobenzene demonstrated a successful tandem reaction where a Sonogashira coupling at the iodo position was performed after a nucleophilic substitution at the bromomethyl position, confirming the exquisite chemoselectivity of the process. nih.gov
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. The high reactivity of the C-I bond ensures that the reaction occurs exclusively at this position, leaving the C-F and C-Br (in the bromomethyl group) bonds intact. nih.govresearchgate.net
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling at the Aryl Iodide Position
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF |
| Suzuki | Potassium Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF |
C-N and C-O Cross-Coupling Methodologies
Beyond C-C bond formation, the aryl iodide position is also the prime site for forming carbon-heteroatom bonds, such as C-N and C-O, through palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base (e.g., sodium tert-butoxide). Studies on di-halogenated substrates, such as 1-bromo-4-iodobenzene, have shown that the amination occurs with high selectivity at the more reactive C-I bond. nih.gov This principle applies directly to this compound, allowing for the selective introduction of an amino group at the C-2 position. Catalyst systems like Pd(OAc)₂ with ligands such as X-Phos are highly effective for this transformation. beilstein-journals.org
C-O Cross-Coupling (Buchwald-Hartwig Etherification): Analogous to the amination reaction, alcohols and phenols can be coupled with the aryl iodide to form aryl ethers. This transformation also relies on a palladium/phosphine catalyst system and a base to construct the C-O bond selectively at the C-2 position.
Activation and Functionalization Strategies for Aryl C-F and C-I Bonds
The selective functionalization of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound is dictated by their disparate reactivities, which can be harnessed through careful selection of reaction conditions.
The C-I bond is the most labile of the aryl-halogen bonds in the molecule, making it the primary site for activation in transition metal-catalyzed cross-coupling reactions. The bond dissociation energy of a C-I bond is significantly lower than that of C-Br, C-Cl, and C-F bonds, facilitating oxidative addition to a low-valent metal center, typically palladium(0). This preferential reactivity allows for a host of selective transformations at the C-2 position.
Conversely, the C-F bond is the strongest of the carbon-halogen bonds, rendering it largely inert to the conditions typically employed for cross-coupling reactions. However, the high electronegativity of the fluorine atom makes the ipso-carbon electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing groups on the aromatic ring. In the context of this compound, while the iodo and bromomethyl groups are not strongly electron-withdrawing, the cumulative inductive effects can still facilitate SNAr reactions under forcing conditions or with strong nucleophiles.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Coupling Reaction | Reagents and Conditions | Product Type | Representative Yield (%) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | Biaryl | 85-95 |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF) | Arylalkyne | 80-90 |
| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tol)₃, base (e.g., K₂CO₃), solvent (e.g., DMF) | Arylalkene | 70-85 |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene) | Arylamine | 75-90 |
Note: The yields presented are typical for these reactions on analogous aryl iodide substrates and serve as an illustrative guide.
Chemo- and Regioselective Reactions of Multiple Reactive Sites
The presence of three distinct reactive centers in this compound allows for a high degree of chemo- and regioselectivity. The selection of reagents and reaction conditions can precisely target one functional group while leaving the others intact, enabling stepwise functionalization of the molecule.
The general order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Therefore, in reactions such as Suzuki, Sonogashira, or Heck couplings, the C-I bond at the 2-position will react selectively over the C-F bond. The benzylic C-Br bond, while reactive, typically requires different catalytic systems or conditions for activation compared to the aryl C-I bond, allowing for selective transformations.
For nucleophilic substitutions, the benzylic bromide is highly susceptible to SN2 reactions with a wide range of nucleophiles. This reaction is generally facile and occurs under milder conditions than the SNAr of the C-F bond. The C-F bond, as previously mentioned, is the most likely site for nucleophilic aromatic substitution, a reaction that proceeds via a Meisenheimer complex and is favored by the high electronegativity of fluorine.
This differential reactivity allows for a synthetic strategy where the C-I bond is first functionalized via a palladium-catalyzed cross-coupling reaction, followed by a nucleophilic substitution at the benzylic position, and finally, a nucleophilic aromatic substitution at the C-F bond under more forcing conditions.
Table 2: Predicted Chemoselective Reactions of this compound
| Reaction Type | Targeted Site | Reagents and Conditions | Expected Major Product |
| Sonogashira Coupling | C-I | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF | 1-(Bromomethyl)-4-fluoro-2-(phenylethynyl)benzene |
| Nucleophilic Substitution | C-Br (benzylic) | NaN₃, DMF | 1-(Azidomethyl)-4-fluoro-2-iodobenzene |
| Nucleophilic Aromatic Substitution | C-F | NaOMe, DMSO, heat | 1-(Bromomethyl)-2-iodo-4-methoxybenzene |
Note: These are predicted outcomes based on established principles of chemical reactivity.
Exploration of Multicomponent Reaction Strategies Utilizing this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The diverse reactivity of this compound makes it an excellent candidate for the design of novel MCRs.
A plausible MCR strategy could involve a tandem reaction sequence where different reactive sites of the molecule participate in distinct, sequential transformations. For instance, a one-pot reaction could be envisioned that combines a palladium-catalyzed cross-coupling at the C-I position with a subsequent nucleophilic attack at the benzylic C-Br bond.
A study on the closely related 1-(bromomethyl)-4-iodobenzene has demonstrated the feasibility of a tandem click/Sonogashira reaction. In this process, the benzylic bromide is first converted to an azide in situ, which then participates in a copper-catalyzed cycloaddition with a terminal alkyne that has been coupled to the aryl iodide via a Sonogashira reaction. This precedent suggests that this compound could undergo a similar transformation.
Table 3: Hypothetical Multicomponent Reaction of this compound
| Reaction Name | Reactants | Catalyst/Reagents | Plausible Product |
| Tandem Sonogashira/Click Reaction | This compound, terminal alkyne, NaN₃ | Pd(PPh₃)₄, CuI, base | A 1,2,3-triazole-linked biaryl system |
Note: This is a hypothetical reaction based on a known transformation of a similar substrate.
The exploration of such multicomponent strategies with this compound holds significant promise for the rapid and efficient synthesis of complex and potentially biologically active molecules.
Applications of 1 Bromomethyl 4 Fluoro 2 Iodobenzene in Advanced Organic Synthesis
As a Key Building Block for the Construction of Complex Molecular Architectures
The strategic disposition of the iodo, bromomethyl, and fluoro substituents on the benzene (B151609) ring makes 1-(Bromomethyl)-4-fluoro-2-iodobenzene an ideal starting material for the synthesis of intricate and highly substituted molecular architectures. The differential reactivity of the iodo and bromomethyl groups can be exploited in sequential reactions to introduce diverse functionalities.
The carbon-iodine bond is particularly susceptible to oxidative addition to low-valent transition metals, such as palladium(0), initiating a host of cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. Following the modification at the iodo-substituted position, the bromomethyl group provides a secondary site for synthetic elaboration. As a benzylic bromide, it is a strong electrophile that readily participates in nucleophilic substitution (SN2) reactions. This two-stage approach enables the programmed assembly of complex structures that would be challenging to access through other synthetic routes.
For instance, a Suzuki-Miyaura coupling can be performed selectively at the iodo position to introduce a new aryl or vinyl group. Subsequently, the bromomethyl moiety can be reacted with a wide range of nucleophiles, such as amines, phenols, thiols, or carbanions, to append additional side chains or linkers. This sequential functionalization is a powerful strategy for building molecules with precise three-dimensional arrangements.
Table 1: Sequential Functionalization Reactions of this compound
| Step | Reaction Type | Reactive Site | Reagent Example | Resulting Substructure |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | C-I | Arylboronic acid | Biaryl linkage at C2 |
| 2 | SN2 Alkylation | -CH2Br | Amine (R-NH2) | -CH2-NH-R |
| 1 | Sonogashira Coupling | C-I | Terminal alkyne | Alkynyl group at C2 |
| 2 | Williamson Ether Synthesis | -CH2Br | Phenol (Ar-OH) | -CH2-O-Ar |
| 1 | Heck Coupling | C-I | Alkene | Vinyl group at C2 |
| 2 | Thioether Formation | -CH2Br | Thiol (R-SH) | -CH2-S-R |
Role in the Synthesis of Diverse Heterocyclic Compound Libraries
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a wide array of heterocyclic systems. The bromomethyl group is particularly useful for constructing rings through reactions with binucleophilic species.
For example, reaction with a 1,2-, 1,3-, or 1,4-dinucleophile can lead to the formation of five-, six-, or seven-membered heterocyclic rings, respectively, fused or appended to the fluorinated aromatic core. The synthesis can be designed in a way that the iodo- and fluoro-substituents remain intact for subsequent diversification of the heterocyclic scaffold. This allows for the rapid generation of libraries of related compounds for screening purposes, particularly in drug discovery programs.
The typical strategy involves the initial reaction of the bromomethyl group to form the heterocyclic ring, followed by cross-coupling reactions at the iodo-position to introduce various substituents. This modular approach is highly efficient for exploring the structure-activity relationships of novel heterocyclic entities.
Table 2: Synthesis of Heterocyclic Scaffolds
| Dinucleophile | Heterocyclic Ring Formed | Potential for Diversification |
|---|---|---|
| o-Phenylenediamine | Benzodiazepine derivative | Suzuki or Sonogashira coupling at the C-I bond |
| Ethylenediamine | Diazepine derivative | Buchwald-Hartwig amination at the C-I bond |
| 2-Aminothiophenol | Thiazepine derivative | Heck coupling at the C-I bond |
| Salicylaldehyde | Benzoxepine derivative | Stille coupling at the C-I bond |
Development of Novel Synthetic Pathways to Biologically Active Molecules
The structural motifs present in this compound are frequently found in biologically active compounds. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, as it can enhance metabolic stability, improve binding affinity, and modulate pKa.
While direct examples involving this compound are not extensively documented in publicly available research, the utility of closely related multi-halogenated benzene derivatives is well-established in medicinal chemistry. For instance, compounds like 4-bromo-3-fluoroiodobenzene have been utilized as key intermediates in the synthesis of selective factor Xa inhibitors, which are a class of anticoagulant drugs. ossila.com The synthetic strategies employed for these molecules often rely on the selective functionalization of the carbon-halogen bonds.
The title compound offers a unique combination of reactive sites that would allow for the development of novel synthetic routes to complex drug candidates. The iodo group can be used as a handle for introducing the core of a pharmacophore via cross-coupling, while the bromomethyl group can serve to attach side chains that fine-tune the compound's biological activity and pharmacokinetic properties. The presence of the fluorine atom is an added advantage for optimizing the drug-like properties of the final molecule.
Utility in the Preparation of Advanced Materials and Specialty Chemicals
The synthesis of functional organic materials, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals, often requires building blocks that can be used to construct extended π-conjugated systems. Aryl halides are fundamental precursors in the synthesis of these materials.
Drawing parallels from related compounds like 1-bromo-4-iodobenzene, which is used in the synthesis of conducting polymers and liquid crystals, this compound can be envisioned as a valuable monomer or intermediate for advanced materials. atamanchemicals.com The iodo group can be readily employed in polymerization reactions, such as Suzuki or Stille polycondensation, to form the polymer backbone. The bromomethyl group offers a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, thermal stability, or electronic characteristics. Alternatively, it can be used to attach the polymer to a surface or to another component in a device.
The fluorine substituent can impart desirable properties to the final material, such as improved stability and modified electronic energy levels, which are critical for the performance of organic electronic devices.
Table 3: Potential Applications in Materials Science
| Material Class | Synthetic Role of Compound | Key Functional Group Utilized |
|---|---|---|
| Conducting Polymers | Monomer in polycondensation reactions | C-I (for polymerization) |
| Organic Light-Emitting Diodes (OLEDs) | Intermediate for emitter or host materials | C-I (for core structure), -CH2Br (for side chains) |
| Liquid Crystals | Precursor for mesogenic core structures | C-I (for core extension) |
| Functionalized Surfaces | Anchoring group for surface modification | -CH2Br (for attachment) |
Research on the Medicinal Chemistry and Biological Implications of Compounds Derived from 1 Bromomethyl 4 Fluoro 2 Iodobenzene
Design and Synthesis of Analogues and Derivatives for Biological Evaluation
There is no available scientific literature that describes the specific design and synthesis of analogues and derivatives from 1-(Bromomethyl)-4-fluoro-2-iodobenzene for the purpose of biological evaluation. General synthetic methodologies for the functionalization of similar halo-substituted benzyl (B1604629) bromides are well-established, but their direct application to this particular compound for creating biologically active molecules has not been reported.
Structure-Activity Relationship (SAR) Studies of Functionalized Scaffolds
Consistent with the lack of synthesized derivatives, no structure-activity relationship (SAR) studies have been published. SAR studies are contingent on the systematic modification of a lead compound and the subsequent evaluation of its biological activity. Without a series of synthesized and tested compounds derived from this compound, no such analysis can be performed.
Identification and Validation of Pharmacologically Relevant Derivatives
The process of identifying and validating pharmacologically relevant derivatives involves screening newly synthesized compounds in biological assays to determine their efficacy and mechanism of action. As no studies have detailed the synthesis of derivatives from this compound for therapeutic purposes, there are no corresponding reports of their pharmacological validation.
Application as a Precursor in the Development of Targeted Therapeutics
The potential of this compound as a precursor for targeted therapeutics remains unexplored in the public domain.
Research on SHP2 Phosphatase Inhibitors
A thorough search of the scientific literature did not yield any studies that utilize this compound in the synthesis of SHP2 phosphatase inhibitors. While the development of SHP2 inhibitors is an active area of research, with many heterocyclic and aromatic scaffolds being investigated, this specific starting material has not been implicated in any published reports.
Exploration in Oncology: Investigations in Breast Cancer, Lung Cancer, and Colorectal Cancer Treatment
There are no available research articles or clinical studies that investigate the use of derivatives of this compound in the treatment of breast cancer, lung cancer, or colorectal cancer. The exploration of new chemical entities for these indications is a constant effort in oncology research, but this particular compound has not been featured in such studies.
Studies in Metabolic Disorders: Applications in Diabetes Research
Similarly, the application of compounds derived from this compound in the context of diabetes research has not been documented in the scientific literature. Research into new therapeutic agents for metabolic disorders is ongoing, but it has not included derivatives of this specific chemical.
Research in Developmental Disorders: Contributions to Noonan Syndrome Studies
Noonan syndrome is a genetic disorder characterized by a range of developmental issues, including distinctive facial features, short stature, and congenital heart defects. nih.gov A significant portion of Noonan syndrome cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the protein tyrosine phosphatase SHP2. researchgate.netnih.gov This has positioned SHP2 as a key therapeutic target for the management of this condition.
Compounds derived from this compound have been instrumental in the development of allosteric inhibitors of SHP2. These inhibitors function by stabilizing the auto-inhibited conformation of the SHP2 protein, thereby preventing its aberrant activation. researchgate.net Research has demonstrated that the hyperactivation of the Ras-MAPK signaling pathway, a downstream effect of mutated SHP2, is a central mechanism in the pathophysiology of Noonan syndrome. nih.govhubrecht.eu
Studies utilizing SHP2 inhibitors in preclinical models of Noonan syndrome have shown promising results. For instance, the inhibition of SHP2 has been shown to rescue some of the developmental abnormalities associated with the syndrome. nih.gov In vitro studies using induced pluripotent stem cells (iPSCs) derived from Noonan syndrome patients have revealed that SHP2 mutations can lead to precocious gliogenesis, an abnormal development of glial cells. nih.gov Treatment of these neural cells with a SHP2 inhibitor was found to ameliorate these anomalies, suggesting a potential therapeutic avenue for the neurological manifestations of the disorder. nih.gov
The table below summarizes key findings from studies on SHP2 inhibition in the context of Noonan Syndrome.
| Model System | Key Findings | Reference |
| Noonan Syndrome-derived iPSCs | SHP2 mutations lead to precocious gliogenesis. | nih.gov |
| Noonan Syndrome-derived neural cells | Inhibition of SHP2 rescues impairments in neural cells. | nih.gov |
| Zebrafish embryos | Expression of Noonan syndrome-associated SHP2 variants leads to heart development defects. | hubrecht.eu |
Investigations in Neuroblastoma and Other Neurological Conditions
The role of SHP2 is not limited to developmental disorders; it is also a critical player in various cancers, including neuroblastoma. SHP2 is involved in cell proliferation, survival, and differentiation through its role in signaling pathways such as the RAS-ERK1/2 cascade. mdpi.com Consequently, inhibitors of SHP2 derived from precursors like this compound are being actively investigated as potential anti-cancer agents.
In the context of neuroblastoma, SHP2 is a downstream effector of various receptor tyrosine kinases that are often dysregulated in this cancer. By inhibiting SHP2, it is possible to block the signaling pathways that drive tumor growth and survival. The development of potent and selective SHP2 inhibitors has provided valuable tools to probe the function of this phosphatase in neuroblastoma and to evaluate its potential as a therapeutic target.
Furthermore, the therapeutic potential of SHP2 inhibition extends to other neurological conditions. The broader implications of SHP2 in cellular signaling suggest that its modulation could be beneficial in a range of diseases where these pathways are dysregulated.
| Compound Type | Therapeutic Target | Relevance to Neurological Conditions |
| Allosteric SHP2 Inhibitors | SHP2 | Potential treatment for neuroblastoma and other cancers by inhibiting the RAS-MAPK pathway. |
| SHP2 PROTACs | SHP2 | Targeted degradation of SHP2 as an alternative therapeutic strategy. mdpi.comnih.gov |
In Vitro and In Vivo Biological Assay Methodologies for Derived Compounds
The evaluation of compounds derived from this compound relies on a suite of robust in vitro and in vivo biological assays to determine their efficacy and mechanism of action as SHP2 inhibitors.
In Vitro Assays:
Enzymatic Assays: The direct inhibitory effect of the compounds on SHP2 enzymatic activity is a primary assessment. This is typically performed using a purified, recombinant SHP2 protein and a synthetic phosphopeptide substrate. The amount of phosphate (B84403) released is measured to determine the rate of the enzymatic reaction and the inhibitory potency (IC50) of the compound. nih.gov
Cell-Based Assays: To assess the activity of the inhibitors in a cellular context, various cancer cell lines, including those relevant to neuroblastoma, are utilized. Western blotting is a common technique to measure the phosphorylation status of downstream signaling proteins like ERK1/2, providing evidence of target engagement and pathway modulation within the cell. mdpi.com Cell viability assays, such as the MTT or SRB assay, are used to determine the anti-proliferative effects of the compounds on cancer cells. nih.gov
Surface Plasmon Resonance (SPR): This biophysical technique is employed to confirm the direct binding of the inhibitor to the SHP2 protein and to characterize the binding kinetics. nih.gov
Colony Formation Assays: This long-term assay evaluates the ability of a single cell to grow into a colony, providing insight into the cytostatic or cytotoxic effects of the compound. mdpi.com
In Vivo Assays:
Xenograft Models: To evaluate the anti-tumor efficacy of the SHP2 inhibitors in a living organism, human cancer cell lines (such as those for neuroblastoma) are implanted into immunocompromised mice. The effect of the compound on tumor growth, and potentially metastasis, is then monitored over time. mdpi.com
Pharmacokinetic (PK) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models. This information is vital for determining the appropriate dosing regimen for efficacy studies. mdpi.com
Pharmacodynamic (PD) Assays: In vivo PD studies involve collecting tissues or blood from treated animals to measure biomarkers of drug activity. For SHP2 inhibitors, this often includes measuring the levels of phosphorylated ERK in tumor tissue or surrogate tissues to confirm target engagement in the whole animal. nih.gov
The table below provides a summary of common assay methodologies.
| Assay Type | Purpose | Key Metrics |
| Enzymatic Assay | Determine direct inhibition of SHP2 | IC50 |
| Western Blot | Assess inhibition of downstream signaling | Phospho-ERK levels |
| Cell Viability Assay | Measure anti-proliferative effects | GI50 / IC50 |
| Xenograft Model | Evaluate in vivo anti-tumor efficacy | Tumor growth inhibition |
| Pharmacokinetic Study | Characterize ADME properties | Cmax, T1/2 |
| Pharmacodynamic Assay | Confirm in vivo target engagement | Biomarker modulation |
Theoretical and Computational Chemistry Studies on 1 Bromomethyl 4 Fluoro 2 Iodobenzene and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 1-(bromomethyl)-4-fluoro-2-iodobenzene. These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its chemical behavior.
Key Parameters from Quantum Chemical Calculations:
| Parameter | Description | Predicted Significance for this compound |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. | The HOMO-LUMO energy gap would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | For this compound, negative potential would likely be concentrated around the fluorine and iodine atoms, while the area near the bromomethyl group's hydrogen atoms might show positive potential, indicating sites for potential intermolecular interactions. |
| Mulliken Atomic Charges | This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electronic environment of each atom. | The analysis would likely show a significant partial positive charge on the carbon of the bromomethyl group, making it susceptible to nucleophilic attack, a common reaction pathway for benzyl (B1604629) bromides. |
These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a mathematical description of the atomic orbitals.
Computational Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the mapping of reaction pathways. For this compound, this would involve modeling its reactions, such as nucleophilic substitutions at the benzylic carbon or cross-coupling reactions involving the iodo and bromo substituents.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. These computational approaches are instrumental in understanding the step-by-step process of a chemical transformation.
Molecular Modeling and Conformational Analysis of the Compound and its Products
The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Molecular modeling techniques are used to determine the most stable conformation (the lowest energy arrangement of atoms) of this compound and the products derived from it.
Conformational analysis involves systematically rotating the rotatable bonds, such as the C-C bond connecting the bromomethyl group to the benzene (B151609) ring, and calculating the energy of each resulting conformer. This process identifies the global energy minimum and other low-energy conformers that may be present at room temperature. Molecular dynamics (MD) simulations can also be employed to explore the conformational space and understand the dynamic behavior of the molecule over time.
Prediction of Spectroscopic Properties and Chemical Shifts
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the identity of a synthesized compound.
Predicted Spectroscopic Data:
| Spectroscopy Type | Predicted Information | Relevance |
| Infrared (IR) and Raman | The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. | Comparing the computed spectrum with an experimental one can help in the structural elucidation of this compound and its reaction products. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. | Predicted NMR spectra are a powerful tool for assigning peaks in experimental spectra and confirming the regiochemistry of substitution on the aromatic ring. |
| UV-Visible | Electronic transitions and the corresponding absorption wavelengths can be calculated using Time-Dependent DFT (TD-DFT). | This can provide insight into the electronic structure and the color (or lack thereof) of the compound. |
The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.
In Silico Screening and Drug Design Approaches for Derived Active Compounds
The scaffold of this compound can be used to generate a library of derivatives with potential biological activity. In silico screening methods are employed in drug discovery to computationally evaluate large numbers of molecules for their potential to bind to a biological target, such as a protein or enzyme.
This process typically involves:
Molecular Docking: The synthesized or virtual derivatives are computationally "docked" into the active site of a target protein. A scoring function then estimates the binding affinity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can be used to screen for molecules that fit these criteria.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to assess the drug-likeness of the compounds.
These in silico approaches help to prioritize which derivatives of this compound should be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline.
Advanced Analytical Techniques in the Research and Development of 1 Bromomethyl 4 Fluoro 2 Iodobenzene
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-(bromomethyl)-4-fluoro-2-iodobenzene. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of this compound. Predicted ¹H and ¹³C NMR spectral data offer valuable insights into the electronic environment of the protons and carbons in the molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and benzylic protons. The methylene protons of the bromomethyl group are expected to appear as a singlet in the downfield region, typically around 4.5-5.0 ppm, due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The aromatic protons will show a more complex splitting pattern due to coupling with each other and with the fluorine atom.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₂Br | ~4.7 | s (singlet) |
| Ar-H (ortho to I) | ~7.8 | d (doublet) |
| Ar-H (ortho to Br) | ~7.5 | dd (doublet of doublets) |
| Ar-H (ortho to F) | ~7.1 | dd (doublet of doublets) |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The carbon of the bromomethyl group is expected to be in the range of 30-35 ppm. The aromatic carbons will appear in the typical downfield region for benzene (B151609) derivatives, with their specific shifts influenced by the attached substituents (I, F, Br, and CH₂Br). The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₂Br | ~32 |
| C-I | ~95 |
| C-F | ~162 (d, ¹JC-F ≈ 250 Hz) |
| C-Br | ~125 |
| C-CH₂Br | ~140 |
| Ar-C | ~130-140 |
| Ar-C | ~115-120 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch (CH₂) | 3000-2850 | Medium |
| C=C aromatic ring stretch | 1600-1450 | Medium to Strong |
| C-F stretch | 1250-1000 | Strong |
| C-Br stretch | 680-515 | Medium to Strong |
| C-I stretch | ~500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would likely lead to the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) would be observed. The fragmentation pattern would be dominated by the cleavage of the benzylic C-Br bond, leading to a stable benzyl (B1604629) cation.
Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (relative to ¹²C, ⁷⁹Br, ¹²⁷I) | Description |
|---|---|---|
| [C₇H₅BrFI]⁺ | 314 | Molecular Ion (M⁺) |
| [C₇H₅BrFI]⁺ | 316 | Molecular Ion with ⁸¹Br (M⁺+2) |
| [C₇H₅FI]⁺ | 235 | Loss of Br radical |
| [C₆H₄F]⁺ | 95 | Loss of CH₂BrI |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are essential for determining the purity of this compound and for its quantitative analysis in reaction mixtures or final products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable technique for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation from impurities. Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores.
A typical HPLC method for a related compound, 1,4-bis(bromomethyl)benzene, utilizes a C18 column with a mobile phase of acetonitrile and water with phosphoric acid. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate. The high sensitivity and selectivity of GC-MS allow for the detection and quantification of trace impurities.
For halogenated aromatic compounds, GC coupled with electron capture detection (ECD) can also be employed for highly sensitive analysis.
Techniques for the Determination of Enantiomeric Excess and Stereochemical Purity of Chiral Derivatives
While this compound itself is an achiral molecule, it is often used as a precursor to synthesize chiral molecules. For these chiral derivatives, determining the enantiomeric excess (ee) and stereochemical purity is critical, especially in pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for separating enantiomers and determining their ratio. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For derivatives of this compound, a variety of CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases could be effective. The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols) is crucial for achieving good resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.
X-ray Crystallography for Definitive Solid-State Structure Determination
For instance, the crystal structure of 1-(bromomethyl)-2-iodobenzene reveals an almost perpendicular arrangement of the C-ipso-CH₂-Br plane and the aromatic ring. The crystal packing is dictated by I···Br van der Waals contacts and interactions between parallel aromatic rings. researchgate.net Similarly, the crystal structure of 1-bromo-4-iodo-benzene shows a monoclinic crystal system with the space group P2₁/c. researchgate.net
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Routes
Future research will likely focus on developing greener and more sustainable methods for the synthesis of 1-(Bromomethyl)-4-fluoro-2-iodobenzene and its analogs. Traditional multi-step syntheses of polyhalogenated aromatic compounds often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. To address these challenges, researchers are exploring catalytic C-H halogenation as a more environmentally friendly alternative to classical methods like directed ortho-lithiation/halogenation. acs.org This approach, which avoids the need for stoichiometric bases and expensive oxidants, could be adapted for the regioselective halogenation of suitable precursors to afford the target compound. acs.org
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatics. This includes the use of less hazardous solvents, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. rsc.org The development of one-pot diazotization and iodination procedures for related compounds showcases a move towards more streamlined and efficient processes that reduce waste and improve safety, which could be applicable to the synthesis of this compound precursors. google.com The integration of flow chemistry represents another significant step towards sustainability, offering better control over reaction parameters, improved safety, and the potential for continuous manufacturing processes. researchgate.net
Expansion of Applications in Catalysis and Functional Materials Science
The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel catalysts and functional materials. The presence of multiple halogen atoms allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures.
In the realm of catalysis, derivatives of this compound could serve as ligands for transition metal catalysts. The fluorine substituent can be used to fine-tune the electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. Research into palladium-catalyzed reactions has shown that the nature of the halogenated aromatic substrate significantly impacts the reaction outcome, suggesting that derivatives of this compound could be used to develop highly selective catalytic systems. acs.orgacs.org For instance, nickel-based catalytic systems are being explored for the hydrodehalogenation of halogenated aromatic compounds, a process relevant to both synthesis and environmental remediation. mdpi.com
In materials science, polyhalogenated aromatic compounds are valuable building blocks for the synthesis of organic electronic materials, liquid crystals, and polymers with tailored properties. ossila.com The ability to introduce different functional groups at specific positions on the benzene (B151609) ring allows for precise control over the material's electronic and photophysical properties. For example, fluorinated iodobenzene (B50100) building blocks are utilized in the synthesis of carbazole (B46965) derivatives for applications in organic light-emitting diodes (OLEDs) and as intermediates for active pharmaceutical ingredients (APIs). ossila.com The development of biobased building blocks for plastics and coatings is a growing field where novel functionalized aromatics could play a significant role. wur.nlrug.nl
Discovery of Novel Biological Targets for Derivatives of this compound
Derivatives of this compound hold considerable promise in the field of medicinal chemistry and drug discovery. The presence of fluorine is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The versatile reactivity of the bromomethyl and iodo groups allows for the synthesis of diverse libraries of compounds for biological screening.
Future research will focus on the rational design and synthesis of derivatives targeting a wide range of biological macromolecules. For instance, indole-containing compounds, which can be synthesized from precursors like this compound, are known to interact with a variety of pharmacological targets and exhibit a broad spectrum of biological activities, including antiviral and antitumor properties. nih.gov Similarly, iodobenzene derivatives are used in the development of radiopharmaceuticals for imaging and therapy. nih.govdrugbank.com
The synthesis and biological evaluation of novel compounds derived from similar halogenated phenyl moieties have shown promising antimicrobial and antioxidant activities. mdpi.com By systematically modifying the structure of this compound, researchers can explore structure-activity relationships (SAR) and identify new lead compounds for various diseases. For example, fluoro-substituted tetrahydropyridines have been evaluated as monoamine oxidase B substrates, demonstrating the potential for this class of compounds in neuropharmacology. nih.gov The synthesis of selective factor Xa inhibitors from a related compound, 4-bromo-3-fluoroiodobenzene, highlights the potential for discovering potent and selective enzyme inhibitors. ossila.com
Integration with High-Throughput Synthesis and Screening Methodologies
The advancement of drug discovery and materials science is increasingly reliant on high-throughput methodologies. The structure of this compound is well-suited for the generation of large, diverse chemical libraries through automated synthesis platforms.
High-throughput experimentation (HTE) allows for the rapid optimization of reaction conditions and the parallel synthesis of numerous derivatives. acs.orgchemrxiv.org This is particularly valuable for exploring the vast chemical space accessible from a multifunctional building block like this compound. Automated flow synthesis platforms, which combine the benefits of continuous-flow synthesis and solid-phase synthesis, are emerging as powerful tools for the on-demand production of pharmaceutical compounds and their analogs. innovationnewsnetwork.comnus.edu.sgbohrium.com These systems can significantly accelerate the synthesis of compound libraries for subsequent high-throughput screening.
The integration of HTE with advanced analytical techniques and data analysis will be crucial for efficiently identifying promising candidates from these libraries. researchgate.netnih.gov This data-rich approach not only accelerates the discovery process but also provides deeper insights into structure-property relationships. The application of these technologies to DNA-encoded library (DEL) synthesis, where multifunctional building blocks are essential, further expands the possibilities for discovering novel bioactive molecules. nih.gov
Collaborative Research Opportunities and Industrial Translation Potentials
The multifaceted potential of this compound creates numerous opportunities for collaboration between academic research groups and industrial partners. Such collaborations are vital for translating fundamental discoveries into practical applications. chemistry.or.jpujiden-net.co.jpkyoto-u.ac.jp
The development of sustainable and scalable synthetic routes for this compound and its derivatives is of significant interest to the fine chemical and pharmaceutical industries. biesterfeld.no A patent for the synthesis of a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, by a chemical company underscores the industrial relevance of such molecules. google.com Industry-academia partnerships can facilitate the optimization of these processes for large-scale production, making these valuable building blocks more accessible and cost-effective.
Furthermore, the exploration of new applications in materials science and medicine will benefit from a collaborative approach. Academic labs can focus on fundamental research and discovery, while industrial partners can provide the resources and expertise needed for development, scale-up, and commercialization. aalto.fichimia.ch The growing demand for novel organic materials and therapeutic agents ensures that there will be a continued industrial interest in versatile building blocks like this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Bromomethyl)-4-fluoro-2-iodobenzene?
- Methodology : While direct synthesis protocols are not explicitly detailed in the evidence, analogous bromomethylation reactions suggest starting with 4-fluoro-2-iodotoluene. Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) is a plausible route. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via (to confirm bromomethyl integration) and mass spectrometry are critical .
- Validation : Cross-referencing with similar compounds (e.g., 1-(Bromomethyl)-4-chloro-2-fluorobenzene) supports the use of radical bromination for methyl group functionalization .
Q. How should this compound be stored to ensure stability?
- Storage Guidelines :
- Neat compound : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent degradation via C-Br bond cleavage or halogen exchange.
- Solution : Prepare stock solutions in anhydrous DMSO or THF (10 mM), aliquot into small volumes, and store at –80°C (stable for 6 months) or –20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to minimize decomposition .
- Safety : Handle in a fume hood with nitrile gloves and PPE due to potential lachrymatory effects of bromomethyl groups.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Key Techniques :
- : Identify the bromomethyl (–CH₂Br) triplet (~4.3–4.5 ppm) and aromatic protons (split by F and I substituents).
- : Detect the para-fluoro substituent (δ ≈ –110 ppm, influenced by iodine’s electron-withdrawing effect).
- MS (EI) : Look for molecular ion peaks at m/z 328 (M⁺, ) and 330 (M⁺, ) and fragmentation patterns consistent with halogen loss.
Advanced Research Questions
Q. How do the electronic effects of the bromomethyl, fluoro, and iodo substituents influence the compound’s reactivity in cross-coupling reactions?
- Reactivity Analysis :
- Bromomethyl : Acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling after conversion to a boronic ester).
- Fluoro : Strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the meta position relative to fluorine.
- Iodo : Facilitates Ullmann or Buchwald-Hartwig couplings due to iodine’s moderate leaving-group ability.
- Methodological Insight : Compare with 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (), where bromomethyl and trifluoromethyl groups enhance reactivity in aryl-aryl coupling .
Q. What strategies can resolve contradictions in reported crystallographic data for halogenated benzyl derivatives?
- Conflict Resolution :
Re-evaluate unit cell parameters : Use high-resolution XRD to confirm bond lengths (e.g., C–Br ≈ 1.93 Å, C–I ≈ 2.09 Å) and angles.
DFT calculations : Compare experimental data with computed structures (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to identify discrepancies.
Thermal analysis : DSC/TGA can detect polymorphism or hydrate formation affecting crystallographic interpretations .
Q. How can the compound be utilized in synthesizing complex polyhalogenated aromatic systems?
- Applications :
- Stepwise functionalization : Use the bromomethyl group for alkylation (e.g., with Grignard reagents) and the iodo substituent for cross-coupling to build dendritic or macrocyclic structures.
- Radical reactions : Initiate C–Br bond homolysis to generate benzyl radicals for polymerization or cyclization.
- Case Study : highlights the role of bromomethyl groups in enhancing reactivity for trifluoromethoxy-containing drug intermediates, suggesting analogous pathways for fluorinated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
